[6-(3-Nitrophenyl)pyridin-3-yl]methanol
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Overview
Description
[6-(3-Nitrophenyl)pyridin-3-yl]methanol is an organic compound with the molecular formula C12H10N2O3 It features a pyridine ring substituted with a nitrophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3-Nitrophenyl)pyridin-3-yl]methanol typically involves the reaction of 3-pyridylmethanol with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) as the reducing agent and ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[6-(3-Nitrophenyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-(3-Nitrophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3-Aminophenyl)pyridin-3-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [6-(3-Nitrophenyl)pyridin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The nitrophenyl and pyridine moieties are known to interact with biological targets, making this compound a candidate for drug development .
Medicine
The compound’s ability to undergo various chemical transformations allows for the design of molecules with desired pharmacological properties .
Industry
In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings. Its chemical reactivity makes it suitable for incorporation into various industrial processes .
Mechanism of Action
The mechanism of action of [6-(3-Nitrophenyl)pyridin-3-yl]methanol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-(3-Aminophenyl)pyridin-3-ylmethanol: A reduced form of the compound with an amino group instead of a nitro group.
6-(3-Nitrophenyl)pyridine-3-carboxylic acid: An oxidized form with a carboxylic acid group.
6-(3-Nitrophenyl)pyridin-3-ylmethylamine: A derivative with an amine group instead of a hydroxymethyl group.
Uniqueness
[6-(3-Nitrophenyl)pyridin-3-yl]methanol is unique due to its combination of a nitrophenyl group and a hydroxymethyl group on a pyridine ringIts ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
[6-(3-nitrophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10N2O3/c15-8-9-4-5-12(13-7-9)10-2-1-3-11(6-10)14(16)17/h1-7,15H,8H2 |
InChI Key |
HICKPOBFMSLKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)CO |
Origin of Product |
United States |
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